Cas no 86569-79-1 (Methyl 2,3,5-trichlorobenzoate)

Methyl 2,3,5-trichlorobenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2,3,5-trichlorobenzoate
- 2,3,5-Trichloro benzoate methyl
- VNUXCZBWVKRBHB-UHFFFAOYSA-N
- Methyl 2,3,5-trichlorobenzoate #
- Methyl 2,3,5-trichlorobenzoate
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- Inchi: 1S/C8H5Cl3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
- InChI Key: VNUXCZBWVKRBHB-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=CC=1C(=O)OC)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Topological Polar Surface Area: 26.3
Methyl 2,3,5-trichlorobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013027972-250mg |
Methyl 2,3,5-trichlorobenzoate |
86569-79-1 | 97% | 250mg |
$475.20 | 2023-08-31 | |
Alichem | A013027972-1g |
Methyl 2,3,5-trichlorobenzoate |
86569-79-1 | 97% | 1g |
$1445.30 | 2023-08-31 | |
Alichem | A013027972-500mg |
Methyl 2,3,5-trichlorobenzoate |
86569-79-1 | 97% | 500mg |
$815.00 | 2023-08-31 |
Methyl 2,3,5-trichlorobenzoate Related Literature
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on Methyl 2,3,5-trichlorobenzoate
Comprehensive Overview of Methyl 2,3,5-trichlorobenzoate (CAS No. 86569-79-1): Properties, Applications, and Industry Insights
Methyl 2,3,5-trichlorobenzoate (CAS No. 86569-79-1) is a specialized organic compound widely recognized for its unique chemical structure and versatile applications. As a chlorinated benzoate ester, it features a benzene ring substituted with three chlorine atoms at the 2, 3, and 5 positions, esterified with a methyl group. This configuration imparts distinct physicochemical properties, making it valuable in industrial and research settings. The compound’s molecular formula (C8H5Cl3O2) and molecular weight (approximately 239.48 g/mol) are critical identifiers for laboratory and regulatory purposes.
In recent years, the demand for halogenated aromatic compounds like Methyl 2,3,5-trichlorobenzoate has surged due to their role in synthesizing agrochemicals, pharmaceuticals, and specialty materials. Researchers and manufacturers frequently search for "synthesis methods for chlorinated benzoates" or "applications of Methyl 2,3,5-trichlorobenzoate in crop protection," reflecting its relevance in sustainable agriculture. The compound’s stability under harsh conditions also makes it a candidate for "high-performance polymer additives," aligning with the growing focus on material science innovations.
The physicochemical properties of Methyl 2,3,5-trichlorobenzoate include a melting point range of 65–68°C and low solubility in water but high solubility in organic solvents like ethanol and acetone. These traits are pivotal for its formulation in liquid-based industrial processes. Environmental and safety considerations are paramount, with studies emphasizing "biodegradation pathways of chlorinated esters" to address ecological concerns. Regulatory frameworks such as REACH and EPA guidelines often reference its CAS No. 86569-79-1 for compliance tracking.
Innovative applications of Methyl 2,3,5-trichlorobenzoate extend to "organic semiconductor research" and "photoactive material development," areas gaining traction in renewable energy technologies. Its role as a building block in heterocyclic chemistry further underscores its importance in drug discovery, particularly for antimicrobial and antifungal agents. Analytical techniques like GC-MS and HPLC are commonly employed to quantify and purify this compound, ensuring high purity for sensitive applications.
Market trends indicate a rising interest in "green synthesis of halogenated compounds," with Methyl 2,3,5-trichlorobenzoate serving as a case study for catalytic esterification methods. Industry stakeholders frequently inquire about "supply chain stability for CAS 86569-79-1" amid global raw material fluctuations. Additionally, its potential as a "flame retardant synergist" in electronics manufacturing aligns with circular economy goals, driving further research into its lifecycle impacts.
In summary, Methyl 2,3,5-trichlorobenzoate (CAS No. 86569-79-1) exemplifies the intersection of chemistry and sustainability. Its multifaceted applications, coupled with rigorous safety protocols, position it as a compound of enduring significance in both academic and industrial realms. Future advancements may explore its utility in "bio-based chemical production" or "nanomaterial functionalization," reflecting evolving technological demands.
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